molecular formula C44H38O12 B040057 Calphostin A CAS No. 120461-92-9

Calphostin A

Cat. No.: B040057
CAS No.: 120461-92-9
M. Wt: 758.8 g/mol
InChI Key: VUBUMFQDTQGEKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calphostin A involves several steps, starting from commercially available materials. The process includes the bromination of 3,5-dimethoxybenzyl alcohol, followed by iodination and phosphonation. The key steps involve the formation of a pentacyclic quinone core through oxidative cyclization and selective methylation .

Industrial Production Methods

Industrial production of this compound is typically achieved through fermentation of Cladosporium cladosporioides, followed by extraction and purification processes. The fermentation conditions are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Calphostin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified for specific applications .

Scientific Research Applications

Calphostin A has a wide range of scientific research applications:

    Chemistry: Used as a biochemical tool to study protein kinase C activity.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of photodynamic therapy agents

Mechanism of Action

Calphostin A exerts its effects by inhibiting protein kinase C through interaction with the regulatory domain of the enzyme. This inhibition disrupts various cellular processes, including cell proliferation and survival pathways. The compound also induces apoptosis by promoting the translocation of Bax to mitochondria, leading to cytochrome c release and activation of caspase pathways .

Comparison with Similar Compounds

Similar Compounds

    Calphostin B: Similar structure but lacks one benzoyl group.

    Calphostin C: Contains additional hydroxyl groups, making it more potent.

    Calphostin D: Lacks both benzoyl groups

Uniqueness

Calphostin A is unique due to its specific inhibitory effects on protein kinase C and its ability to induce apoptosis in a light-dependent manner. This photodynamic property makes it particularly valuable in cancer research and therapy .

Properties

IUPAC Name

1-[12-(2-benzoyloxypropyl)-3,10-dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38O12/c1-21(55-43(49)23-13-9-7-10-14-23)17-25-31-32-26(18-22(2)56-44(50)24-15-11-8-12-16-24)42(54-6)40(48)34-28(46)20-30(52-4)36(38(32)34)35-29(51-3)19-27(45)33(37(31)35)39(47)41(25)53-5/h7-16,19-22,47-48H,17-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBUMFQDTQGEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923404
Record name (3,10-Dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)di(propane-1,2-diyl) dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120461-92-9
Record name Calphostin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120461929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,10-Dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)di(propane-1,2-diyl) dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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